N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide: is a synthetic organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of an acenaphthylene moiety, a phenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide typically involves the reaction of 1,2-dihydroacenaphthylene with a suitable isothiocyanate derivative, followed by the addition of 3-phenylpropanamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate immune responses by affecting the production of cytokines and other signaling molecules.
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound shares the acenaphthylene moiety but differs in the functional groups attached, leading to different chemical and biological properties.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-4-methylbenzamide: Similar in structure but with a different substituent on the benzamide group, which can affect its reactivity and applications.
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)biphenyl-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-20(14-9-15-5-2-1-3-6-15)24-22(26)23-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-8,12-13H,9-11,14H2,(H2,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWYKKQMZBFBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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